2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide
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Overview
Description
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties . The structure of this compound consists of a quinoxaline ring with a phenyl group and an aldehyde group at specific positions, along with two oxygen atoms bonded to the nitrogen atoms in the pyrazine ring.
Preparation Methods
The synthesis of 2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide typically involves multi-step reactions. The oxidation of the nitrogen atoms in the pyrazine ring to form the 1,4-dioxide structure is a crucial step in the synthesis . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives with enhanced biological activities.
Reduction: Reduction reactions can convert the 1,4-dioxide structure back to the parent quinoxaline compound.
Substitution: The phenyl and aldehyde groups can be substituted with other functional groups to create novel derivatives with specific properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the inhibition of key enzymes and pathways. The compound can cause DNA damage in microbial and cancer cells, leading to cell death . It also interacts with various molecular targets, including proteins and enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
2-Quinoxalinecarboxaldehyde, 3-phenyl-, 1,4-dioxide is unique due to its specific structure and biological activities. Similar compounds include:
3-Methyl-2-quinoxalinacetyl-1,4-di-N-oxide (MEQ): Known for its antimicrobial properties.
3-Methyl-2-quinoxalinbenzenevinylketo-1,4-di-N-oxide (QCT): Exhibits antitumoral activities.
Quinoxaline-2-carboxylic acid 1,4-dioxide: Isolated from natural sources and has antibiotic properties.
These compounds share the quinoxaline 1,4-dioxide core structure but differ in their substituents and specific biological activities.
Properties
CAS No. |
81485-18-9 |
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Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
1-oxido-4-oxo-3-phenylquinoxalin-4-ium-2-carbaldehyde |
InChI |
InChI=1S/C15H10N2O3/c18-10-14-15(11-6-2-1-3-7-11)17(20)13-9-5-4-8-12(13)16(14)19/h1-10H |
InChI Key |
FCZVWICVFFQUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3[N+]2=O)[O-])C=O |
Origin of Product |
United States |
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